3-(甲硫基)丙基 4-甲苯磺酸酯

描述

- This compound belongs to a class of chemicals that often involve complex syntheses and have various applications in organic and medicinal chemistry.

Synthesis Analysis

- Synthesis methods for similar compounds often involve multi-step procedures and specific reagents. For example, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved via a three-step process starting from commercially available resorcinol, yielding a 65% overall yield (Pan et al., 2020).

Molecular Structure Analysis

- The molecular structure of these compounds is often determined using techniques like X-ray crystallography. For instance, the structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate was elucidated showing specific dihedral angles and molecular interactions (Yusof et al., 2012).

Chemical Reactions and Properties

- These compounds can participate in various chemical reactions, forming complex structures. For example, Lewis Acid-Promoted Reactions of 3-Methoxy-N-(benzenesulfonyl)-1,4-benzoquinone Monoimine with Propenylbenzenes resulted in products of remarkable complexity and stereoselectivity (Engler & Scheibe, 1998).

Physical Properties Analysis

- The physical properties of these compounds, such as melting points, solubility, and crystalline structures, are typically determined using various analytical techniques. For instance, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, providing insights into its physical properties (Wu et al., 2009).

Chemical Properties Analysis

- The chemical properties, like reactivity and stability, are crucial for understanding the compound's behavior in various conditions. For example, the Electrochemical Investigation of Inhibitory of New Synthesized 3-(4-Iodophenyl)-2-Imino-2,3-Dihydrobenzo[d]Oxazol-5-yl 4-Methylbenzenesulfonate on Corrosion of Stainless Steel in Acidic Medium reveals its potential as a corrosion inhibitor (Ehsani et al., 2015).

科学研究应用

催化和合成:

- 一种新的基于 4-甲苯磺酸的硅胶上的离子液体 (IL-SO3H-SiO2) 用于有效地催化更绿色的 Fischer 吲哚合成,该合成允许轻松回收和再利用,而不会显着损失催化活性 (Hu, Fang, & Li, 2016)。

- 取代产物 (E)-4,4,4-三氟丁-2-烯-1-基 4-甲苯磺酸酯在特定条件下对大多数亲核试剂的收率为中等到好 (Forcellini, Hemelaere, Desroches, & Paquin, 2015)。

- 合成 1-乙烯基环丙基 4-甲苯磺酸酯的实用、经济且可扩展的方法对于快速且经济地合成亚烷基环丙烷至关重要 (Ojo, Inglesby, Negru, & Evans, 2014)。

生化应用:

- 带有乙基的辅酶 M 类似物可以作为形成乙烷的前体,而丙基辅酶 M 类似物是不活跃的甲烷生物合成弱抑制剂 (Gunsalus, Romesser, & Wolfe, 1978)。

- Methanosarcina barkeri 使用两种甲基转移酶将甲醇转化为 2-巯基乙磺酸盐,其中一种对氧敏感,另一种对氧不敏感 (van der Meijden, Heythuysen, Pouwels, Houwen, van der Drift, & Vogels, 1983)。

材料科学与工程:

- 可以制备结合磺化离子液体的有机硅基离子凝胶,用于传感器和燃料电池的应用 (Taubert, Löbbicke, Kirchner, & Leroux, 2017)。

- 可以在受控冷却速率下从饱和甲醇溶液中生长出大而高质量的有机非线性光学晶体 OHB-T,其透光率为 75%,介电性能在不同频率下变化 (Xu et al., 2020)。

缓蚀:

- 4-IPhOXTs 有效抑制铝 1005 在硫酸中的腐蚀,其效率随着浓度的增加而增加 (Ehsani, Moshrefi, & Ahmadi, 2015)。

药物研究:

- 含有二茂铁吡唑的手性氨基乙醇衍生物有效抑制 A549 和 H322 肺癌细胞的生长 (Shen et al., 2012)。

作用机制

属性

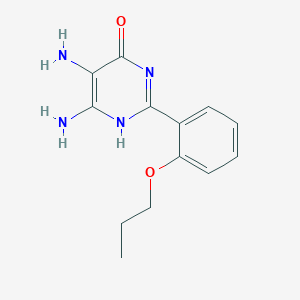

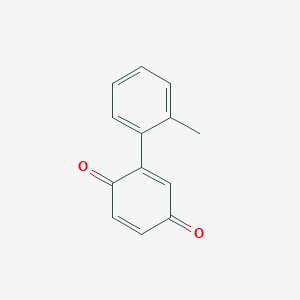

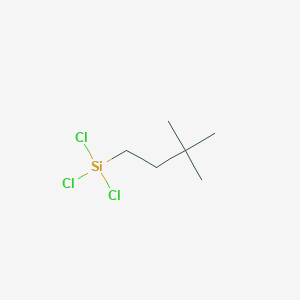

IUPAC Name |

3-methylsulfanylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRIBQNSIOYOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571260 | |

| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187722-18-5 | |

| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

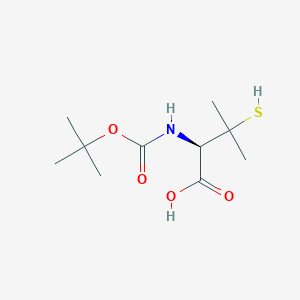

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)

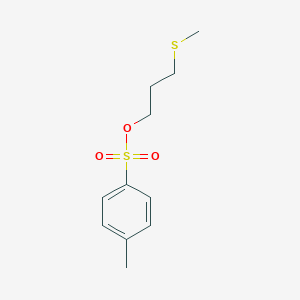

![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)